molecular formula C20H20N6O2 B12177331 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12177331
M. Wt: 376.4 g/mol
InChI Key: DENCOVKJUHYDCT-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a tetrazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The tetrazole ring is then synthesized and attached to the indole core. Finally, the benzamide moiety is introduced through an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide shares structural similarities with other indole-based compounds and tetrazole derivatives.
  • Examples include this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20N6O2/c1-14-22-23-24-26(14)16-6-3-5-15(13-16)20(27)21-18-7-4-8-19-17(18)9-10-25(19)11-12-28-2/h3-10,13H,11-12H2,1-2H3,(H,21,27)

InChI Key

DENCOVKJUHYDCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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